Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate
Overview
Description
Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate is a chemical compound characterized by its complex structure, which includes a trifluoromethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent introduction of the trifluoromethyl group. Common synthetic routes include:
Nucleophilic Substitution: Reacting a suitable piperidine derivative with a trifluoromethylating agent.
Reduction and Functionalization: Reducing a precursor compound followed by functionalization to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing the trifluoromethyl group to a simpler functional group.
Substitution: Replacing the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Simpler Functional Groups: Obtained through reduction processes.
Substituted Derivatives: Formed by substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique properties, making it valuable in the design of new chemical entities.
Biology: In biological research, Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand interactions with biological targets.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound's binding affinity and stability, leading to more potent effects.
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)picolinate: A related compound with a similar trifluoromethyl group but a different core structure.
3-(Trifluoromethyl)pyrazole: Another compound featuring a trifluoromethyl group in a heterocyclic ring.
Uniqueness: Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate stands out due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts unique chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-21-14(20)12-4-2-3-11(9-12)10-19-7-5-13(6-8-19)15(16,17)18/h2-4,9,13H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPVJVFLQTAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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